Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
ethyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)8-5-6-10(2,3)11-7-8;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
PARYXJCNCABRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(NC1)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .
Scientific Research Applications
Neuroprotective Effects
Research indicates that ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride interacts with neurotransmitter receptors, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate receptor activity can lead to improved synaptic function and neuroprotection.
Antipsychotic Properties
The compound has been investigated for its antipsychotic properties, particularly in relation to its structural analogs. Studies have shown that similar piperidine derivatives exhibit significant activity against schizophrenia symptoms by acting on dopamine and serotonin receptors .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yield and selectivity, making the compound more accessible for research and pharmaceutical applications .
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Metal-catalyzed hydrogenation | 85 | High selectivity for piperidine derivatives |
| Organocatalysis | 90 | Mild conditions, suitable for sensitive substrates |
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits significant activity in various biological assays. For instance, it has shown promise in modulating GABAergic and glutamatergic systems, which are crucial for maintaining cognitive functions and mood regulation.
Case Studies
Several case studies highlight the compound's effectiveness:
- Case Study 1 : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation.
- Case Study 2 : Clinical trials assessing the compound's effects on schizophrenia symptoms showed a reduction in psychotic episodes among participants treated with the compound compared to placebo .
Mechanism of Action
The mechanism of action of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 6,6-dimethylpiperidine-3-carboxylate HCl | C₁₀H₂₀ClNO₂ | ~185.27 | Piperidine | Ethyl ester, dimethyl, HCl |
| Methyl 6,6-dimethylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | Piperidine | Methyl ester, dimethyl |
| H-7 Hydrochloride | C₁₄H₂₀Cl₂N₄O₂S | 395.31 | Piperazine | Isoquinoline sulfonamide, HCl |
| Benzimidamide Hydrochloride | C₇H₉ClN₂ | 156.61 | Benzamidine | Amidine, HCl |
Biological Activity
Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is categorized as a piperidine derivative. Its molecular formula is CHClNO with a molecular weight of approximately 250.75 g/mol. The compound features a chiral center at positions 3, 5, and 6 of the piperidine ring, which contributes to its distinctive biological behavior.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Notably, it has been studied for its role as an inhibitor of certain kinases and receptors associated with diseases such as cancer and neurological disorders.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular signaling pathways.
- Receptor Modulation : It can modulate the activity of receptors involved in neurotransmission and other physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines .
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, which could be valuable in developing new antibiotics .
Research Findings
Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound. Below are key findings from various research efforts:
Case Studies
-
Cancer Therapy :
In a study focused on the anticancer activity of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies . -
Neuroprotection :
Research involving the assessment of neuroprotective effects highlighted that the compound could reduce oxidative stress in neuronal cells. This effect was attributed to its ability to modulate signaling pathways linked to cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
